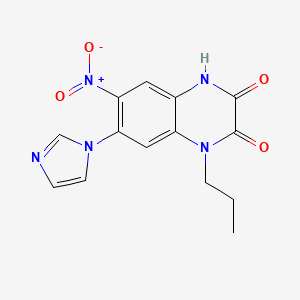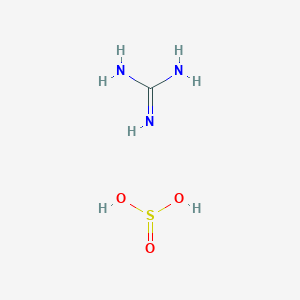
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 5-methyl-2-thienyl moiety, along with tert-butyl and dimethyl groups
Vorbereitungsmethoden
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- typically involves the reaction of appropriate organosilicon precursors with 5-methyl-2-thienyl derivatives. Common synthetic routes include:
Grignard Reaction: This involves the reaction of a Grignard reagent with a silicon halide to form the desired silane compound.
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond in the presence of a catalyst.
Industrial Production: Large-scale production may involve continuous flow processes and the use of specialized reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products: The major products of these reactions include silanols, siloxanes, and substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and biocompatibility are advantageous.
Industry: It is used in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
Wirkmechanismus
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- exerts its effects involves its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. These interactions are crucial in applications such as drug delivery and material science.
Vergleich Mit ähnlichen Verbindungen
Silane, (1,1-dimethylethyl)dimethyl(5-methyl-2-thienyl)- can be compared with other similar compounds, such as:
Silane, (1,1-dimethylethyl)(dotriacontyloxy)dimethyl-: This compound has a longer alkyl chain, which affects its physical properties and applications.
Silane, chloro(1,1-dimethylethyl)dimethyl-: The presence of a chloro group makes this compound more reactive in certain chemical reactions.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-:
Eigenschaften
CAS-Nummer |
167772-54-5 |
|---|---|
Molekularformel |
C11H20SSi |
Molekulargewicht |
212.43 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C11H20SSi/c1-9-7-8-10(12-9)13(5,6)11(2,3)4/h7-8H,1-6H3 |
InChI-Schlüssel |
MBZURHYSZVVUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


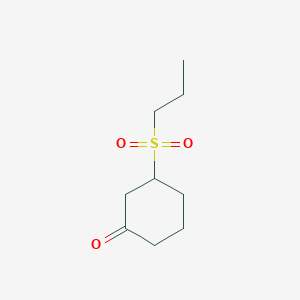

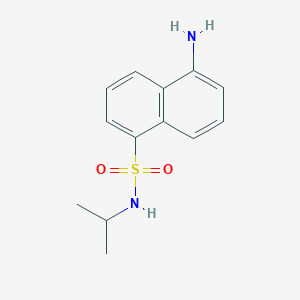

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)

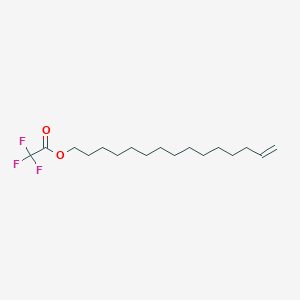
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)

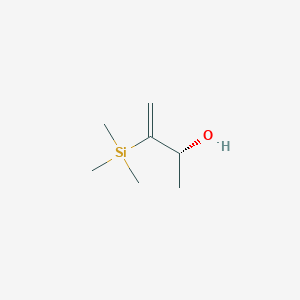
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
